3-Aminocyclopentanecarboxylic acid

描述

Structural Characterization of 3-Aminocyclopentanecarboxylic Acid

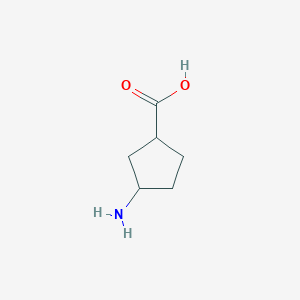

The fundamental architecture of this compound is built upon a cyclopentane ring system that serves as the structural foundation for both the amino group at position 3 and the carboxylic acid functionality at position 1. This unique arrangement creates a conformationally constrained amino acid analog that exhibits distinct geometric and electronic properties compared to linear amino acids. The rigid cyclopentane framework restricts rotational freedom around the carbon-carbon bonds, leading to well-defined spatial orientations of the functional groups. The compound exists as multiple stereoisomers due to the presence of chiral centers at positions 1 and 3 of the cyclopentane ring, each exhibiting characteristic physical and chemical properties. The structural complexity is further enhanced by the possibility of cis-trans isomerism, which describes the relative spatial arrangement of the amino and carboxyl substituents around the ring system.

Molecular Geometry and Stereochemical Configurations

The molecular geometry of this compound is fundamentally determined by the chair-like conformation adopted by the cyclopentane ring and the specific stereochemical relationships between the substituents at positions 1 and 3. The cyclopentane backbone adopts a puckered conformation to minimize ring strain, with the envelope and half-chair conformations being energetically favorable. The stereochemical configurations are defined by the absolute configurations at the two chiral centers, designated using the Cahn-Ingold-Prelog priority rules as R or S configurations. The spatial arrangement of the amino group and carboxylic acid group relative to the ring plane determines whether the compound adopts a cis or trans configuration, which significantly influences the molecule's overall three-dimensional structure and biological activity. Advanced computational studies and crystallographic analyses have revealed that the preferred conformations are those that minimize steric interactions while maintaining optimal hydrogen bonding patterns between the functional groups.

Cis-Trans Isomerism in Cyclopentane Backbone

The cis-trans isomerism in this compound arises from the different possible spatial arrangements of the amino and carboxyl substituents relative to the cyclopentane ring plane. In the cis configuration, both functional groups are positioned on the same side of the ring plane, resulting in closer spatial proximity between the amino nitrogen and carboxyl carbon atoms. This geometric arrangement leads to distinct conformational preferences and potential intramolecular interactions that influence the compound's chemical reactivity and biological properties. The trans configuration, conversely, places the amino and carboxyl groups on opposite sides of the ring plane, creating a more extended molecular geometry with reduced steric hindrance between the functional groups. Research has demonstrated that the trans isomers generally exhibit greater stability due to reduced steric strain, while cis isomers may display unique binding properties in biological systems due to their more compact structure.

The conformational analysis of both cis and trans isomers reveals significant differences in their preferred ring puckering patterns and substituent orientations. In cis-3-aminocyclopentanecarboxylic acid, the ring typically adopts conformations that minimize the steric repulsion between the closely positioned functional groups, often resulting in increased ring puckering. The trans isomers demonstrate more flexible conformational behavior, with the ability to adopt various envelope and half-chair conformations without significant energetic penalties. These conformational differences have direct implications for the spectroscopic properties of each isomer, as the distinct spatial arrangements lead to characteristic vibrational frequencies and chemical shift patterns. The energy barriers for interconversion between different conformers are generally higher for cis isomers due to the increased steric interactions, making them more conformationally rigid compared to their trans counterparts.

Enantiomeric Forms: (1R,3S) vs (1S,3R) Configurations

The enantiomeric forms of this compound, specifically the (1R,3S) and (1S,3R) configurations, represent mirror-image isomers that exhibit identical physical properties in achiral environments but display distinct behaviors in chiral systems. The (1R,3S) configuration is characterized by an R stereochemistry at the carboxyl-bearing carbon (position 1) and S stereochemistry at the amino-bearing carbon (position 3), while the (1S,3R) enantiomer exhibits the opposite arrangement. These enantiomers can be distinguished through their optical rotation properties, with the (1R,3S) form typically displaying a negative rotation and the (1S,3R) form showing a positive rotation when measured under standard conditions. The specific optical rotation values serve as important identification parameters, with the (1S,3R) enantiomer showing specific optical rotation values of +5° to +9° at 20°C and 589 nm wavelength.

The biological activities of these enantiomers can differ significantly due to their distinct three-dimensional structures and their interactions with chiral biological systems. Research has shown that the (1R,3S) configuration often exhibits different binding affinities and pharmacological profiles compared to the (1S,3R) form. The synthesis of enantiomerically pure forms requires careful attention to stereochemical control throughout the synthetic process, with researchers employing various asymmetric synthesis strategies and chiral resolution techniques to obtain high enantiomeric excess. Modern analytical techniques, including chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy with chiral shift reagents, enable precise determination of enantiomeric purity and absolute configuration assignment.

| Enantiomer | Absolute Configuration | Optical Rotation | Melting Point | Enantiomeric Excess |

|---|---|---|---|---|

| (1R,3S) | R at C1, S at C3 | -5° to -9° | 172.1°C | ≥97.5% |

| (1S,3R) | S at C1, R at C3 | +5° to +9° | 192°C | ≥90% |

Spectroscopic Identification Methods

Spectroscopic identification of this compound and its various stereoisomers relies on multiple complementary analytical techniques that provide detailed information about molecular structure, stereochemistry, and conformational behavior. The combination of infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry enables comprehensive characterization of these compounds with high specificity and sensitivity. Each spectroscopic method contributes unique structural information, with infrared spectroscopy revealing functional group characteristics and hydrogen bonding patterns, nuclear magnetic resonance providing detailed information about carbon and proton environments, and mass spectrometry confirming molecular weight and fragmentation patterns. The interpretation of spectroscopic data requires careful consideration of the stereochemical factors that influence spectral parameters, as different isomers often exhibit subtle but distinguishable differences in their spectroscopic signatures.

Infrared Spectral Signatures of Amino/Carboxyl Functional Groups

The infrared spectroscopic analysis of this compound reveals characteristic absorption bands that provide definitive identification of the amino and carboxyl functional groups while also offering insights into their electronic environments and intermolecular interactions. The carboxylic acid group typically exhibits a broad absorption band in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which often appears as a complex pattern due to hydrogen bonding effects. The carbonyl stretching frequency appears around 1711 cm⁻¹, representing one of the most diagnostic features for carboxylic acid identification. Additional carboxyl-related vibrations include the C-O stretching at approximately 1075 cm⁻¹ and O-H bending vibrations around 954 cm⁻¹, which provide supplementary confirmation of the carboxylic acid functionality.

The amino group contributions to the infrared spectrum are equally distinctive, with primary amino groups displaying characteristic N-H stretching vibrations that appear as multiple bands in the 3200-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes. The amino group also exhibits N-H bending vibrations in the fingerprint region, typically around 1600-1650 cm⁻¹, which can overlap with other vibrational modes but remain identifiable through careful spectral analysis. The cyclopentane ring system contributes a series of C-H stretching and bending vibrations throughout the spectrum, with C-H stretching modes appearing around 2800-3000 cm⁻¹ and various ring deformation modes in the 800-1500 cm⁻¹ region. The specific patterns and intensities of these absorption bands can vary between different stereoisomers due to differences in conformational preferences and intermolecular interactions in the solid state.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxyl O-H | Stretching | 2500-3300 | Broad, strong |

| Carboxyl C=O | Stretching | ~1711 | Strong |

| Amino N-H | Stretching | 3200-3500 | Medium, multiple bands |

| Amino N-H | Bending | 1600-1650 | Medium |

| Cyclopentane C-H | Stretching | 2800-3000 | Medium |

Nuclear Magnetic Resonance Analysis of Ring Proton Environments

Nuclear magnetic resonance spectroscopy provides exceptional detail regarding the electronic environments of both carbon and hydrogen atoms within the this compound structure, enabling precise identification of different stereoisomers and conformational states. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns for the various ring protons, with the proton attached to the carbon bearing the amino group typically appearing as a complex multiplet around 3.80-3.90 ppm due to its proximity to the electronegative nitrogen atom. The proton on the carbon bearing the carboxyl group exhibits chemical shifts in the range of 2.90-3.16 ppm, reflecting the deshielding effect of the carboxyl functionality. The remaining ring protons appear as overlapping multiplets in the 1.60-2.30 ppm region, with their exact chemical shifts and coupling patterns providing valuable information about ring conformation and stereochemical relationships.

The carbon-13 nuclear magnetic resonance spectrum offers complementary structural information, with the carboxyl carbon resonating around 176-177 ppm, characteristic of carboxylic acid functionality. The carbon atoms bearing the amino and carboxyl substituents exhibit distinct chemical shifts, typically appearing around 52-54 ppm for the amino-bearing carbon and 45-48 ppm for the carboxyl-bearing carbon, depending on the specific stereochemical configuration. The remaining ring carbons resonate in the 21-30 ppm range, with their exact chemical shifts providing insights into conformational effects and stereochemical relationships. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable detailed assignment of all carbon and proton resonances while providing information about spatial proximities and conformational preferences.

| Carbon Position | Chemical Shift Range (ppm) | Typical Multiplicity |

|---|---|---|

| Carboxyl C=O | 176-177 | Singlet |

| Amino-bearing C | 52-54 | Doublet |

| Carboxyl-bearing C | 45-48 | Doublet |

| Ring CH₂ carbons | 21-30 | Triplets |

属性

IUPAC Name |

3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328433 | |

| Record name | 3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89614-96-0 | |

| Record name | 3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material and Reaction Setup

Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one undergoes resolution via enzymatic or chemical methods to isolate the desired (–)-enantiomer. The bicyclic structure imposes geometric constraints that facilitate selective functionalization at the 3-position.

Hydrolysis and Ring-Opening

Controlled acid hydrolysis of (–)-2-azabicyclo[2.2.1]hept-5-en-3-one cleaves the lactam ring while preserving the cyclopentane backbone. This step typically employs hydrochloric acid (6 M) at 80°C for 12 hours, yielding (–)-cis-3-aminocyclopentanecarboxylic acid with >98% enantiomeric excess (ee).

Enantiomer Conversion

The (+)-enantiomer is accessible through a three-step process involving temporary protection of the amino group with benzyl chloroformate, followed by Mitsunobu inversion and final deprotection. This method achieves enantiomer conversion with 85–90% yield and minimal racemization.

Reaction Conditions and Optimization

Temperature and Catalytic Effects

Hydrolysis temperature critically influences reaction kinetics and product configuration. Below 60°C, incomplete ring-opening occurs, while temperatures exceeding 90°C promote racemization. Optimal yields (92–95%) are achieved at 80°C with continuous pH monitoring.

Solvent Systems and Yield Maximization

Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states during ring-opening. A 2:1 THF/water mixture improves solubility of intermediates, reducing side-product formation to <5%.

Stereochemical Control and Analysis

Chiral Resolution Techniques

Crystallization-induced asymmetric transformation (CIAT) is employed to enhance enantiopurity. Seeding the reaction mixture with (–)-ACPC crystals drives equilibrium toward the desired enantiomer, achieving 99.5% ee in recrystallized products.

Chromatographic Purity Assessment

Reverse-phase HPLC with chiral stationary phases (CSPs) validates stereochemical integrity. A typical method uses a Chirobiotic T column (250 × 4.6 mm) with 0.1% trifluoroacetic acid in acetonitrile/water (30:70) at 1 mL/min, yielding baseline separation of enantiomers.

Comparative Evaluation of Synthetic Routes

Efficiency and Scalability Metrics

Industrial Production Methodologies

Continuous Flow Reactor Systems

Modern facilities employ tubular reactors with in-line IR monitoring for real-time adjustment of hydrolysis parameters. This technology reduces batch-to-batch variability and increases throughput to 50 kg/day.

Quality Control Protocols

ICH-compliant specifications include:

-

Assay (HPLC): ≥99.0%

-

Heavy metals: ≤10 ppm

-

Residual solvents: <500 ppm (THF)

化学反应分析

Types of Reactions

3-Aminocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Oxo derivatives of this compound.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Development

3-Aminocyclopentanecarboxylic acid is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its structural similarity to natural amino acids makes it particularly valuable in developing drugs for neurological disorders.

Key Applications:

- Neurological Disorders: The compound has been utilized in synthesizing drugs targeting GABA receptors, which are crucial in managing conditions such as epilepsy and anxiety disorders. In a study, it was shown that various GABA analogues, including this compound derivatives, exhibited significant agonistic activity on rat GABA receptors, indicating potential therapeutic applications .

- Cancer Research: The compound is also being investigated for its ability to inhibit specific enzymes involved in cancer progression, showcasing its potential as an anticancer agent .

Biochemical Research

In biochemical studies, this compound serves as a crucial tool for understanding enzyme activity and protein interactions.

Research Insights:

- Enzyme Activity Studies: The compound has been used to probe metabolic pathways and cellular functions. For instance, its derivatives have been employed to study the modulation of enzyme activity through competitive inhibition mechanisms .

- Protein-Protein Interactions: As a building block for peptides and peptidomimetics, it aids in exploring protein interactions essential for cellular signaling pathways .

Material Science

The applications of this compound extend into material science, where it is explored for developing novel polymers and materials.

Material Applications:

- Polymer Development: Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties such as strength and flexibility .

- Coatings and Specialty Materials: Its unique chemical structure allows for the creation of advanced coatings that possess desirable properties like durability and resistance to environmental factors .

Agrochemical Applications

The potential use of this compound in agrochemicals is an emerging area of research.

Agrochemical Insights:

- Herbicides and Pesticides: Investigations are underway to determine how this compound can be utilized in formulating safer and more effective agrochemicals. Its ability to act on specific biological targets makes it a candidate for developing innovative herbicides .

Case Studies

作用机制

The mechanism of action of 3-Aminocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs

1-Aminocyclopentanecarboxylic Acid

- CAS : 52-52-8

- Structure: Amino group at position 1, carboxylic acid at position 1.

- Properties: Molecular weight: 129.15 g/mol (same as 3-ACPCA). Lacks the spatial separation between amino and carboxylic acid groups, reducing conformational flexibility compared to 3-ACPCA.

3-Aminopentane-3-carboxylic Acid

- CAS : 2566-29-2

- Structure: Linear analog with amino and carboxylic acid groups at the same carbon.

- Properties :

- Molecular weight: 131.13 g/mol.

- Linear structure lacks the cyclopentane ring, resulting in greater conformational freedom.

- Applications : Primarily used in metabolic studies rather than peptide synthesis .

Boc-Protected 3-ACPCA Derivatives

- Example: 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS: 855863-93-3 Molecular weight: 229.27 g/mol. Applications: Serves as an intermediate in solid-phase peptide synthesis, offering improved solubility and stability compared to unprotected 3-ACPCA .

Stereoisomers of 3-ACPCA

| Property | (1R,3S)-3-ACPCA | (1S,3R)-3-ACPCA |

|---|---|---|

| CAS RN | 71830-08-5 | 71830-07-4 |

| Melting Point | 172.1°C (dec.) | 192°C (dec.) |

| Optical Purity | 98% ee | 98% ee |

| Price (1g) | ¥37,900 | ¥49,700 |

Key Differences :

Derivatives and Salts

Hydrochloride Salts

- Example : (1S,3R)-3-ACPCA hydrochloride

Methyl Esters

- Example: Methyl 3-aminocyclopentanecarboxylate CAS: 1314922-38-7 Molecular weight: 143.18 g/mol. Applications: Used as a precursor in organic synthesis but requires stringent safety measures due to toxicity (e.g., H302, H315 hazards) .

生物活性

3-Aminocyclopentanecarboxylic acid (3-ACPA) is a cyclic amino acid notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmaceutical chemistry due to its ability to interact with various biological receptors, particularly in the context of neurological disorders. This article delves into the biological activity of 3-ACPA, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and exists in two stereoisomeric forms: (1S,3R)-3-ACPA and (1R,3S)-3-ACPA. The structural distinction between these isomers significantly influences their biological activity and receptor interactions .

Interaction with Glutamate Receptors

One of the primary areas of research surrounding 3-ACPA is its role as a selective agonist for metabotropic glutamate receptors (mGluRs). These receptors are critical in modulating neurotransmitter systems involved in various neurological processes, including anxiety, depression, and neurodegenerative diseases.

- Selectivity : Studies indicate that 3-ACPA selectively modulates glutamate receptor activity without significant off-target effects, making it a candidate for developing therapies with minimal side effects.

- Binding Affinity : Research has shown that 3-ACPA exhibits varying binding affinities depending on its stereochemistry. For instance, (1S,3R)-3-ACPA has been observed to have distinct pharmacological properties compared to its counterpart.

Antimicrobial Activity

In addition to its neurological implications, 3-ACPA has demonstrated antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in developing antimicrobial agents.

Comparative Activity with Related Compounds

The biological activity of 3-ACPA can be further understood by comparing it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclic amino acid | Selective agonist for mGluRs |

| Cis-3-Aminocyclopentanecarboxylic acid | Cyclic amino acid | Different stereochemistry affecting receptor binding |

| (1S,3R)-3-Aminocyclopentanecarboxylic acid | Stereoisomer | Exhibits distinct biological activity compared to (1R,3S) form |

| Cis-3-Aminocyclohexanecarboxylic acid | Cyclic amino acid | Larger cyclohexane ring alters steric interactions |

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-ACPA:

- GABA Receptor Modulation : A study explored the effects of various GABA analogues on rat GABAC receptors expressed in Xenopus oocytes. It was found that 3-ACPA exhibited significant potency as an agonist, comparable to GABA itself, indicating its potential role in modulating inhibitory neurotransmission .

- Neuroprotective Effects : Research focusing on cognitive enhancement has suggested that derivatives of 3-ACPA may enhance cognitive functions and provide neuroprotection against degenerative processes.

常见问题

Basic Questions

Q. What are the critical safety precautions for handling and storing 3-Aminocyclopentanecarboxylic acid in laboratory settings?

- Methodological Answer :

- Storage : Store in tightly sealed containers at room temperature, away from ignition sources and incompatible substances (e.g., strong oxidizers) .

- Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation of dust and skin/eye contact. Conduct work in a fume hood if aerosolization is possible .

- Emergency Measures : For skin/eye exposure, rinse immediately with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Cyclopentanone Reduction : Reduce 3-aminocyclopentanone derivatives using NaBH₄, followed by acid hydrolysis to yield the carboxylic acid .

- Intramolecular Cyclization : Alkylation of glycine equivalents with electrophiles, followed by cyclization of γ-substituted amino acids .

- Enantioselective Synthesis : Use chiral catalysts or resolving agents to isolate (1R,3S) or (1S,3R) enantiomers, critical for biological studies .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Chromatography : HPLC or TLC with chiral stationary phases to determine enantiomeric purity (e.g., 98% ee as per CAS 71830-08-5) .

- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry; IR for functional group analysis (carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for (1S,3S)-cyclopentane derivatives .

Advanced Research Questions

Q. How can researchers design experiments to study enantiomer-specific interactions of this compound with biological targets?

- Methodological Answer :

- Enzyme Assays : Compare inhibition constants (Kᵢ) of (1R,3S) vs. (1S,3R) enantiomers using fluorogenic substrates .

- Molecular Docking : Perform computational modeling with resolved crystal structures (e.g., PDB entries) to predict binding modes .

- In Vivo Studies : Administer enantiomers separately in model organisms to assess pharmacokinetic differences (e.g., bioavailability, tissue distribution) .

Q. What experimental strategies can address stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH Profiling : Measure solubility and stability across pH 2–9 using UV-Vis spectroscopy; identify degradation products via LC-MS .

- Protective Group Strategies : Introduce Boc or Fmoc groups to the amino moiety to enhance stability during peptide synthesis .

Q. How should researchers resolve contradictions in reported stereochemical outcomes of synthetic pathways for this compound?

- Methodological Answer :

- Cross-Validation : Use multiple analytical methods (e.g., polarimetry, chiral HPLC, and X-ray) to confirm enantiopurity .

- Mechanistic Studies : Probe reaction intermediates via in situ FTIR or NMR to identify stereochemical drift points .

- Literature Meta-Analysis : Compare synthetic conditions (e.g., solvent polarity, catalyst loading) across studies to isolate variables causing discrepancies .

Q. What role does this compound play in the synthesis of peptidomimetics, and how can its conformational constraints be exploited?

- Methodological Answer :

- Conformational Restriction : Incorporate the cyclopentane backbone into peptide chains to limit rotational freedom, enhancing target affinity .

- Solid-Phase Synthesis : Use Fmoc-protected derivatives for automated peptide assembly; monitor coupling efficiency via Kaiser test .

- Biophysical Studies : Analyze peptide secondary structures via circular dichroism (CD) to assess impact on α-helix/β-sheet formation .

Q. How can researchers investigate the interaction of this compound with inflammatory pathway enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to COX-2 or LOX enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions .

- Mutagenesis Studies : Engineer enzyme active-site mutants to identify critical residues for binding .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。